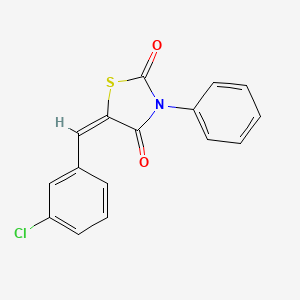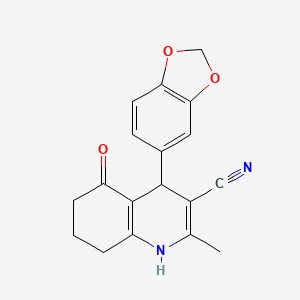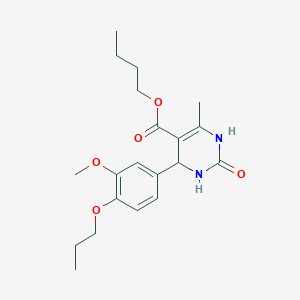
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CBPT, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBPT is a yellow crystalline powder that exhibits high stability and solubility in organic solvents.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the regulation of various signaling pathways such as PI3K/Akt, MAPK, NF-κB, and AMPK. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione activates AMPK and inhibits the PI3K/Akt and MAPK signaling pathways, which are involved in the regulation of cell proliferation and survival. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects such as anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells, improves glucose metabolism and insulin sensitivity, and reduces inflammation and immune response.
Advantages and Limitations for Lab Experiments
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exhibits high stability and solubility in organic solvents, which makes it suitable for various lab experiments. However, the synthesis of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the use of hazardous chemicals such as sulfuric acid and hydrazine hydrate, which require proper safety measures. The yield of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can also be affected by the reaction conditions, which require optimization for high yield.
Future Directions
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research studies, and future directions for 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione research include:
1. Optimization of the synthesis method to improve the yield of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in animal models.
3. Evaluation of the efficacy and safety of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in clinical trials for various diseases.
4. Identification of the molecular targets of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and elucidation of its mechanism of action.
5. Development of novel 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione derivatives with improved therapeutic properties.
Conclusion
In conclusion, 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that exhibits potent anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione regulates various signaling pathways such as PI3K/Akt, MAPK, NF-κB, and AMPK, which are involved in the regulation of cell proliferation, survival, glucose metabolism, insulin sensitivity, inflammation, and immune response. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has potential therapeutic applications in various diseases, and future research on 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione should focus on optimizing its synthesis method, evaluating its efficacy and safety in clinical trials, and developing novel 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione derivatives.
Synthesis Methods
The synthesis of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorobenzaldehyde and phenylthiourea in the presence of acetic acid and sulfuric acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Scientific Research Applications
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also exhibits antidiabetic activity by regulating glucose metabolism and insulin sensitivity. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione activates AMP-activated protein kinase (AMPK) and increases glucose uptake in skeletal muscle cells. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also improves insulin sensitivity and reduces blood glucose levels in animal models of diabetes.
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione reduces the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation.
properties
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFCUEPPOHWOCE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)


![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)


![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)
![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)